![molecular formula C9H7Br2FO2 B2476802 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid CAS No. 187463-08-7](/img/structure/B2476802.png)
2,3-Dibromo-3-(4-fluorophenyl)propanoic acid
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Overview
Description
“2,3-Dibromo-3-(4-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H7Br2FO2 . It is also known as "Benzenepropanoic acid, α,β-dibromo-4-fluoro-" . The compound has a molecular weight of 325.96 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid backbone with two bromine atoms attached at the 2nd and 3rd carbon atoms, and a 4-fluorophenyl group attached at the 3rd carbon atom .Scientific Research Applications
Phytotoxic and Genotoxic Effects
2,3-Dibromo-3-phenyl-propanoic acid, a derivative of cinnamic acid which includes 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid, has been studied for its phytotoxic and genotoxic effects. In a study by Jităreanu et al. (2013), these compounds were found to inhibit the germination process and mitotic activity in wheat seeds. The study also observed chromosomal aberrations and a decrease in total polyphenol content in treated plantlets, indicating potential use in studying plant growth and development under stress conditions (Jităreanu et al., 2013).
Chemical Reaction Studies
Research by Chu Wen-yi (2011) investigated the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid under weak basic conditions. This study contributes to the understanding of the chemical behavior of similar bromo-propanoic acid derivatives in alcohol solutions and the mechanisms of their elimination reactions, providing insights into their reactivity and potential applications in organic synthesis (Chu Wen-yi, 2011).
Fluorescent Amino Acid Research
Dansylalanine, a fluorescent amino acid, has been genetically encoded in yeast using an amber nonsense codon, showcasing the potential of incorporating fluorophores into proteins. This technology, which could potentially apply to compounds like this compound, aids in studying protein structure and function in vivo and in vitro (Summerer et al., 2006).
Spectroscopy and Structural Analysis
The vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid were studied using density functional theory and Hartree-Fock methods. This kind of study is crucial for understanding the molecular structure and properties of similar fluorophenyl propanoic acids, which could lead to various applications in materials science and molecular engineering (Song et al., 2007).
Mechanism of Action
Mode of Action
The presence of the fluorophenyl group could potentially influence the compound’s interactions with its targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
properties
IUPAC Name |
2,3-dibromo-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4,7-8H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVPLFMUTUDGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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